molecular formula C12H14ClN B3339176 (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride CAS No. 82572-03-0

(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride

Cat. No.: B3339176
CAS No.: 82572-03-0
M. Wt: 207.7 g/mol
InChI Key: SVJSCAQZYGXVIL-SBSPUUFOSA-N
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Description

®-1-(Naphthalen-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H14ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanamine group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of chemical reactions to introduce the ethanamine group. This can be achieved through Friedel-Crafts alkylation, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Amine Formation: The intermediate product is then subjected to reductive amination, where an amine group is introduced. This step often involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.

    Reduction: Reduction reactions can modify the ethanamine group, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

Synthesis of Cinacalcet

One of the primary applications of (R)-1-(naphthalen-2-yl)ethanamine hydrochloride is its role as an intermediate in the synthesis of cinacalcet, a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease. The compound's optical purity is crucial for the efficacy and safety of the final pharmaceutical product. Methods for resolving racemic mixtures to obtain high-purity enantiomers have been developed, achieving enantiomeric excess values greater than 95% with yields around 30% .

Antifungal Activity

Research has demonstrated that derivatives of (R)-1-(naphthalen-2-yl)ethanamine exhibit antifungal properties against various pathogens, including Cryptococcus neoformans and Trichophyton mentagrophytes. In vitro studies have shown that certain N-benzyl-N-methyl derivatives possess significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

The synthesis of this compound can be achieved through several methods, including:

  • Chiral Resolution : Utilizing D-(-)-tartaric acid as a resolving agent to separate enantiomers from racemic mixtures.
  • Asymmetric Synthesis : Direct synthesis from chiral precursors or through alkylation reactions involving naphthalene derivatives .

Case Study: Antifungal Activity Evaluation

A study investigated the antifungal efficacy of various N-benzyl-N-methyl derivatives of (R)-1-(naphthalen-2-yl)ethanamine against C. neoformans and T. mentagrophytes. The results indicated that specific modifications to the naphthalene ring significantly enhanced antifungal activity, highlighting the importance of structural optimization in drug design .

Case Study: Cinacalcet Synthesis Optimization

In another study focused on optimizing the synthesis of cinacalcet, researchers utilized this compound as a key intermediate, achieving high yields and purity through improved resolution techniques. This advancement not only streamlined the production process but also reduced costs associated with raw materials .

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The naphthalene ring can participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yl)ethanamine hydrobromide
  • Naphthalene-1-ylmethanamine
  • Naphthalene-2-ylmethanamine

Uniqueness

®-1-(Naphthalen-2-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of ®-1-(Naphthalen-2-yl)ethanamine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride, also known as (R)-naphthylethanamine hydrochloride, is a chiral amine with potential biological significance. This compound is structurally related to various biologically active molecules and has been the subject of research due to its interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H14ClN
  • CAS Number : 82572-03-0
  • Molecular Weight : 215.7 g/mol

The biological activity of this compound is primarily attributed to its ability to act on neurotransmitter systems and its potential antimicrobial properties. The compound's structure allows it to interact with various receptors and enzymes, influencing physiological processes.

Neurotransmitter Interaction

Research indicates that this compound may modulate the activity of neurotransmitters such as serotonin and dopamine. Such interactions can lead to effects on mood, cognition, and behavior, making it a candidate for further exploration in neuropharmacology.

Antimicrobial Activity

Studies have shown that derivatives of naphthylamines exhibit antifungal and antibacterial properties. For example, related compounds have demonstrated significant in vitro activity against strains of Candida neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum . The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

In Vitro Studies

A study published in the European Journal of Medicinal Chemistry evaluated chiral N-benzyl-N-methyl derivatives of naphthalenamines for their antifungal activity. The results showed that certain derivatives exhibited significant inhibition against fungal pathogens .

CompoundActivity Against C. neoformansActivity Against T. mentagrophytesActivity Against T. rubrum
(R)-1-(Naphthalen-2-yl)ethanamineModerateModerateLow
N-benzyl derivativeHighHighModerate

Case Studies

In a cohort study examining the effects of naphthylamine exposure, researchers noted an increased incidence of bladder cancer among workers exposed to 2-naphthylamine, highlighting the potential risks associated with naphthalene derivatives . While this compound is not directly linked to these findings, it underscores the importance of understanding the biological implications of naphthalene-based compounds.

Properties

IUPAC Name

(1R)-1-naphthalen-2-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJSCAQZYGXVIL-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.